molecular formula C24H17FN2O3S2 B12143829 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12143829
M. Wt: 464.5 g/mol
InChI Key: QRFGKBKKCPYCSX-UHFFFAOYSA-N
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Description

The compound “(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione” is a structurally complex heterocyclic molecule featuring a pyrrolidine-2,3-dione core substituted with a 4,6-dimethylbenzothiazole group, a 3-fluorophenyl moiety, and a hydroxy(thiophen-2-yl)methylidene unit. Its stereochemistry (4E configuration) and electronic properties are influenced by the conjugation of the benzothiazole and thiophene rings, as well as the electron-withdrawing fluorine atom.

Properties

Molecular Formula

C24H17FN2O3S2

Molecular Weight

464.5 g/mol

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H17FN2O3S2/c1-12-9-13(2)19-17(10-12)32-24(26-19)27-20(14-5-3-6-15(25)11-14)18(22(29)23(27)30)21(28)16-7-4-8-31-16/h3-11,20,29H,1-2H3

InChI Key

QRFGKBKKCPYCSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include aryl halides, copper catalysts, and palladium catalytic systems .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Preparation of the Benzothiazole Ring : This serves as the foundational structure.
  • Introduction of Functional Groups : Furan and pyrrolidine-dione components are added through various chemical reactions.
  • Optimization for Yield and Purity : Controlled conditions using acids, bases, and solvents are crucial.

Industrial Production

For large-scale synthesis, techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemistry

The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research indicates potential biological activities:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens.
  • Antitumor Activity : Studies suggest that derivatives may inhibit cell proliferation in cancer cell lines through mechanisms like apoptosis induction.

Medicine

The compound is explored for therapeutic applications:

  • Drug Development : Its structural features make it a candidate for developing new medications targeting specific diseases.
  • Mechanism of Action : It may interact with molecular targets such as enzymes or receptors, modulating their activity.

Case Study 1: Antitumor Activity

A study published in Molecules demonstrated that derivatives of benzothiazole exhibited significant antitumor effects. The specific compound under discussion was shown to induce apoptosis in cancer cells by activating specific signaling pathways related to cell cycle regulation .

Case Study 2: Antimicrobial Research

Research on similar compounds indicated varying degrees of microbial inhibition depending on structural modifications. The effectiveness of these compounds was tested using agar diffusion methods against clinical strains of bacteria, showing promising results .

Mechanism of Action

The mechanism of action of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties
Property Target Compound 5-(Pyridine-4-yl)-oxadiazole-thione Triazole-thione
Molecular Weight (g/mol) ~450 (estimated) 223.25 398.29
LogP (Predicted) ~2.5 (moderate lipophilicity) 1.8 3.1
Hydrogen Bond Donors/Acceptors 2/5 1/4 2/6
Melting Point Not reported 180–182°C 215–217°C

Biological Activity

The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This review focuses on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features:

  • A pyrrolidine core , which is a five-membered nitrogen-containing ring.
  • A benzothiazole moiety , which is known for various biological activities.
  • A fluorophenyl group that can enhance the compound's reactivity and biological profile.
  • A hydroxy(thiophen-2-yl)methylidene substituent that may contribute to its pharmacological effects.

These structural components suggest that the compound could exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, compounds similar to (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione have been shown to inhibit cancer cell proliferation in various cancer types.

Case Study:
A study demonstrated that a related benzothiazole derivative showed potent activity against human breast cancer cell lines, with IC50 values significantly lower than those of conventional chemotherapeutics .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Compounds with similar frameworks have been tested against various bacterial strains, showing promising results.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
(4E)-1-(4,6-dimethyl...)P. aeruginosa20

This table illustrates the antimicrobial potential of compounds related to (4E)-1-(4,6-dimethyl...) .

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Some thiazole derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Research Findings:
In vitro assays revealed that certain derivatives reduced the levels of TNF-alpha and IL-6 in activated macrophages . This suggests that (4E)-1-(4,6-dimethyl...) may also possess similar anti-inflammatory properties.

The biological activity of (4E)-1-(4,6-dimethyl...) can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory pathways.
  • Receptor Modulation: Interaction with cellular receptors could lead to altered signaling pathways that affect cell growth and inflammation.
  • Reactive Oxygen Species (ROS) Generation: Some studies indicate that benzothiazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

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